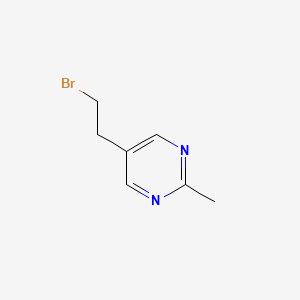

5-(2-Bromoethyl)-2-methylpyrimidine

Description

5-(2-Bromoethyl)-2-methylpyrimidine is a brominated pyrimidine derivative characterized by a 2-methylpyrimidine core substituted at the 5-position with a 2-bromoethyl group. Its structural features, such as the planar pyrimidine ring and halogen substituent, align with trends observed in similar pyrimidine derivatives .

Properties

Molecular Formula |

C7H9BrN2 |

|---|---|

Molecular Weight |

201.06 g/mol |

IUPAC Name |

5-(2-bromoethyl)-2-methylpyrimidine |

InChI |

InChI=1S/C7H9BrN2/c1-6-9-4-7(2-3-8)5-10-6/h4-5H,2-3H2,1H3 |

InChI Key |

SDEUMBFSJZPXCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=N1)CCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Aryl-Substituted Analogs

- 5-(Furan-2-yl)-2-methylpyrimidine (21) and 5-(4-Fluorophenyl)-2-methylpyrimidine (22): Synthesized via cross-coupling of bromotriazines with aryl amines in methanol, these compounds exhibit moderate yields (66% and 57%, respectively). The electron-rich furan and electron-withdrawing fluorophenyl groups influence reactivity, with the latter requiring additional amine equivalents for complete conversion .

- 5-Bromo-2-(4-nitrophenyl)pyrimidine derivatives: Nitrophenyl-substituted analogs demonstrate reduced reactivity in nucleophilic substitutions due to steric hindrance and electronic effects, as seen in lower yields for dichlorophenyl derivatives (40% vs. 78% for non-halogenated analogs) .

Halogen-Substituted Analogs

- 5-Bromo-2-(bromomethyl)pyrimidine: This di-brominated derivative (CAS 1193116-74-3) exhibits higher molecular weight (251.91 g/mol) and enhanced electrophilicity compared to mono-brominated analogs, facilitating alkylation reactions .

- 5-Bromo-2-chloropyrimidin-4-amine :

The chloro and amine substituents stabilize the pyrimidine ring via hydrogen bonding (N–H···N interactions), forming planar supramolecular networks. This contrasts with the bromoethyl group, which may promote solvolysis or 1,2-bromine migration under acidic conditions .

Alkyl/Amino-Substituted Analogs

- 5-Bromo-2-(methoxymethyl)pyrimidine and 5-Bromo-2-(2-methoxyethylamino)pyrimidine: Methoxy and methoxyethylamino groups enhance solubility in polar solvents but reduce electrophilicity. These derivatives are synthesized under inert atmospheres, reflecting sensitivity to oxidation .

- 4-Amino-5-(bromomethyl)-2-methylpyrimidine dihydrobromide: Used as a pharmaceutical intermediate, this compound’s dihydrobromide salt improves stability and bioavailability compared to neutral bromoethyl derivatives .

Physical and Spectroscopic Properties

Table 1: Comparative Data for Selected Pyrimidine Derivatives

Key Observations:

- Rf Values : Aryl-substituted derivatives (e.g., 21 and 22) exhibit higher Rf values than halogen-rich analogs, reflecting increased polarity in the latter .

- Spectral Trends : Bromine substituents cause distinct deshielding in ¹H NMR (e.g., δ 8.61 ppm for bromomethylpyrimidine) , while fluorine induces coupling in ¹³C NMR (δ 163.5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.